3-iodo-1H-indole-2-carbohydrazide

Overview

Description

3-Iodo-1H-indole-2-carbohydrazide is a chemical compound with the CAS Number: 1227954-74-6 . It has a molecular weight of 301.09 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of similar compounds, such as N-substituted indole carbohydrazide derivatives, has been reported . The synthetic route started from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which were reacted with hydrazine monohydrate 99%. The aldol condensation of the later compound with aromatic aldehydes led to the formation of the title compounds .Molecular Structure Analysis

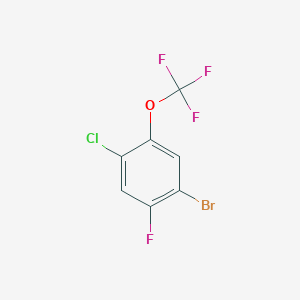

The InChI code for this compound is 1S/C9H8IN3O/c10-7-5-3-1-2-4-6 (5)12-8 (7)9 (14)13-11/h1-4,12H,11H2, (H,13,14) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications

Anticancer Properties

A study by Kazan et al. (2019) synthesized derivatives of 3-iodo-1H-indole-2-carbohydrazide, evaluating their anticancer properties. These compounds demonstrated remarkable antiproliferative activity against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. They also showed significant inhibitory activity on tubulin assembly and colchicine binding, similar to combretastatin A-4.

Antioxidant and Anticholinesterase Properties

Murat Bingul et al. (2019) in their study, Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants and their acetylcholinesterase inhibition properties, found that indole compounds with carbohydrazide functionality exhibited promising antioxidant targets. They also demonstrated significant acetylcholinesterase enzyme inhibition, suggesting potential for Alzheimer’s disease treatment.

Anti-cholinesterase Activity

The study by Mirfazli et al. (2018) designed and synthesized carbohydrazide indole-isoxazole hybrid derivatives. These compounds were evaluated for their anti-cholinesterase activity, showing potential as therapeutic treatments for Alzheimer's disease.

Molecular Structure and Quantum Mechanical Calculations

A study by Kaynak et al. (2005) focused on the synthesis of N′-alkylidene/cycloalkylidene derivatives of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide. They characterized these compounds using various spectroscopic methods and conducted quantum mechanical calculations for structural analysis.

Cytotoxic Activity

Zhang et al. (2011), in their research on Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, prepared a series of novel derivatives and evaluated their cytotoxic activity against human cancer cell lines. Some derivatives exhibited potent antiproliferative activity.

Antioxidant Properties and Alzheimer's Disease

Hadjipavlou-Litina et al. (2013) reported on Analysis of the antioxidant properties of differently substituted 2- and 3-indolyl carbohydrazides and related derivatives. They found these compounds to be potent hydroxyl radical scavengers and in vitro lipid peroxidation inhibitors, suggesting potential applications in treating Alzheimer's disease.

Dual Chemosensor for Metal Ions

Şenkuytu et al. (2019) developed a novel compound that acts as a dual chemosensor for Fe3+ and Cu2+ ions, as detailed in their study, Synthesis of a novel N,N',N'-tetraacetyl-4,6-dimethoxyindole-based dual chemosensor for the recognition of Fe3+ and Cu2+ ions. This compound showed selective recognition towards these ions over other cations.

Anti-HIV-1 Activity

The research by Ragno et al. (2006) on the design and synthesis of new indolyl aryl sulfones, including derivatives of the indole-2-carbohydrazide, found compounds with excellent inhibitory activity against HIV-1.

Safety and Hazards

The safety information available indicates that 3-iodo-1H-indole-2-carbohydrazide is classified under GHS07, with a signal word of "Warning" . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

3-Iodo-1H-indole-2-carbohydrazide, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a key component of many synthetic drug molecules and has been found to bind with high affinity to these targets . This makes it a valuable scaffold for the development of new and useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight of 30109 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Indole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

3-Iodo-1H-indole-2-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent antiviral activity by inhibiting the replication of certain viruses . It interacts with viral enzymes, such as RNA-dependent RNA polymerase, by binding to their active sites and preventing the synthesis of viral RNA. Additionally, this compound has been found to inhibit the activity of certain proteases, which are essential for viral maturation and replication . These interactions highlight the potential of this compound as a therapeutic agent against viral infections.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival . Furthermore, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, leading to programmed cell death . Its impact on cellular metabolism includes the inhibition of glycolysis, which is a key metabolic pathway for energy production in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, this compound inhibits the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound disrupts signaling pathways that are essential for cell growth and survival. Additionally, this compound has been shown to induce changes in gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme conditions can lead to the breakdown of the compound and a reduction in its biological activity . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where continuous exposure to this compound resulted in sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as antiviral and anticancer activity, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome . It is important to carefully determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs and compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is internalized . Once inside the cell, this compound can interact with intracellular binding proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues and organs are influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct this compound to these compartments . In the nucleus, the compound can interact with transcription factors and DNA, influencing gene expression and cellular responses . In the mitochondria, this compound can affect mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential and activating pro-apoptotic proteins .

Properties

IUPAC Name |

3-iodo-1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHZIQURAQZQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)

![1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone](/img/structure/B1405512.png)

![2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical](/img/structure/B1405515.png)

![3-butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1405516.png)

![2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1405525.png)

![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405526.png)